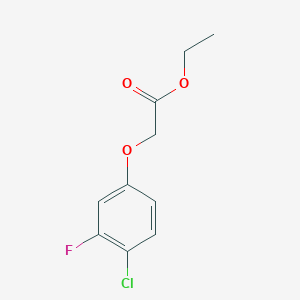

Ethyl 2-(4-chloro-3-fluorophenoxy)acetate

Descripción

Contextualization of Phenoxyacetate (B1228835) Compounds in Contemporary Chemical Research

Phenoxyacetate compounds, characterized by a phenoxy group linked to an acetate (B1210297) moiety, represent a versatile and enduring scaffold in chemical science. The research journey for this class of molecules began with the landmark development of phenoxyacetic acid herbicides in the mid-20th century, which revolutionized agricultural practices by providing selective control of broadleaf weeds. The discovery of compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) was a pivotal moment that established the biological activity of this chemical class.

In the decades following, the scope of phenoxyacetate research expanded significantly beyond agrochemicals. Scientists began investigating their physiological effects in animals, which opened pathways into medicinal chemistry. Today, the phenoxyacetate core is a versatile building block, or synthon, for creating complex molecules with a wide range of biological activities. mdpi.comresearchgate.net Contemporary research has identified phenoxyacetate derivatives with potential applications as anti-inflammatory, antimicrobial, anticancer, and antioxidant agents. ontosight.aiiucr.org Furthermore, their utility has extended into materials science, where they are used as ligands in the formation of coordination polymers and lanthanide complexes with unique magnetic and luminescent properties.

Historical Perspective on the Development of Halogenated Phenoxyacetates in Bioactive Molecule Discovery

The deliberate incorporation of halogen atoms into organic molecules has long been a fundamental strategy in the discovery of bioactive compounds. The history of halogenated phenoxyacetates is intrinsically linked to the agrochemical industry's early successes. The development of chlorinated phenoxyacetic acids like 2,4-D and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) in the 1940s demonstrated that halogenation could profoundly enhance the herbicidal activity of the parent compound.

This principle was quickly adopted and expanded upon in medicinal chemistry and drug discovery. The addition of halogens can significantly alter a molecule's physical and chemical properties in beneficial ways. researchgate.net For instance, halogens can increase lipophilicity, which may improve a molecule's ability to cross biological membranes. researchgate.net They can also serve as strategic blockers of metabolic degradation, thereby increasing the compound's bioavailability and duration of action. The chlorine atom, in particular, is noted for its versatility, capable of mimicking various other groups and participating in beneficial halogen bonding interactions within protein-ligand complexes. chemrxiv.org This historical understanding of the profound impact of halogenation continues to drive the synthesis and investigation of new halogenated compounds, including multi-halogenated phenoxyacetates like Ethyl 2-(4-chloro-3-fluorophenoxy)acetate.

Significance of the 4-Chloro-3-fluorophenoxy Moiety in Medicinal and Agrochemical Chemistry

The specific substitution pattern of the 4-chloro-3-fluorophenoxy moiety is of particular interest due to the combined electronic and steric properties of the two different halogen atoms. The strategic placement of chlorine and fluorine on the phenyl ring creates a unique chemical environment that can be exploited in the design of targeted bioactive molecules.

Fluorine at the 3-position: The introduction of a fluorine atom is a widely used tactic in modern medicinal chemistry. Due to its small size and high electronegativity, fluorine can alter the acidity (pKa) of nearby functional groups, block sites of oxidative metabolism, and form strong, specific interactions with biological targets without adding significant steric bulk.

The combination of these two halogens on the phenoxy ring creates a distinct dipole moment and electronic distribution. This moiety is utilized as a structural component in more complex molecules being investigated for various biological activities. For example, the 4-chloro-3-fluorophenoxy group is found in patented compounds explored for potential therapeutic applications, highlighting its value as a building block in drug discovery programs. nih.gov

Overview of Research Trajectories for this compound

Available data indicate that this compound is primarily utilized as a chemical intermediate for research and development purposes. bldpharm.com Its research trajectory is not as an end-product with direct applications, but rather as a specialized building block for the synthesis of more complex, high-value target molecules.

The synthesis of this compound would likely follow a standard Williamson ether synthesis protocol, a common and efficient method for preparing phenoxyacetates. iucr.orgontosight.ai This reaction involves the nucleophilic substitution of a haloacetate ester by a phenoxide. In this case, 4-chloro-3-fluorophenol (B1349760) would be deprotonated with a weak base, such as potassium carbonate, and then reacted with an ethyl haloacetate, like ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), in a suitable solvent like acetone (B3395972). iucr.orgnih.gov

The primary research value of this compound lies in providing a convenient way to introduce the entire (4-chloro-3-fluorophenoxy)acetyl group into a larger molecular framework. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing it to be coupled with other synthetic intermediates to produce a diverse range of final compounds for screening in medicinal and agrochemical discovery programs.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1096703-33-1 | bldpharm.com |

| Molecular Formula | C₁₀H₁₀ClFO₃ | bldpharm.com |

| Molecular Weight | 232.64 g/mol | bldpharm.com |

| MDL Number | MFCD18911469 | bldpharm.com |

Table 2: Related Phenoxyacetate Compounds in Research

| Compound Name | Molecular Formula | Key Research Area |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Herbicide |

| Ethyl 2-(4-chloro-3-methylphenoxy)acetate | C₁₁H₁₃ClO₃ | Herbicide, Pesticide, Potential Therapeutic Agent iucr.org |

| Ethyl 2-(4-aminophenoxy)acetate | C₁₀H₁₃NO₃ | Synthon for Hypoglycemic Agents mdpi.comresearchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(4-chloro-3-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASZOIGUNZVRTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Derivatization Pathways of the Ethyl 2 4 Chloro 3 Fluorophenoxy Acetate Scaffold

Reactivity of the Ester Functional Group

The ethyl ester functional group is a key site for derivatization, susceptible to a variety of nucleophilic acyl substitution reactions. These transformations allow for the introduction of diverse functional groups, fundamentally altering the molecule's chemical properties.

The most fundamental transformation of the ester group is its hydrolysis to the parent carboxylic acid, 2-(4-chloro-3-fluorophenoxy)acetic acid. This reaction can be effectively achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common and often irreversible method involving treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl carbon, followed by the elimination of the ethoxide leaving group. A final acidification step is required to protonate the resulting carboxylate salt and yield the neutral carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process requiring a strong acid catalyst, like sulfuric acid or hydrochloric acid, in the presence of excess water. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

| Method | Typical Reagents | Product | Key Features |

| Base-Catalyzed | 1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺ | 2-(4-chloro-3-fluorophenoxy)acetic acid | Irreversible; requires final acidification. |

| Acid-Catalyzed | H₂SO₄ (aq) or HCl (aq), Heat | 2-(4-chloro-3-fluorophenoxy)acetic acid | Reversible; reaction driven by excess water. |

The ester can be converted into a wide range of amides through reaction with primary or secondary amines, a process known as aminolysis. Direct reaction of the ester with an amine is often slow and may require elevated temperatures. However, the efficiency of amidation can be significantly enhanced through catalysis. Lewis acids such as iron(III) chloride (FeCl₃) have been shown to effectively promote the direct amidation of esters under solvent-free conditions. nih.gov The reaction involves the coordination of the Lewis acid to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. This methodology allows for the synthesis of primary, secondary, and tertiary amides from a variety of amine substrates. nih.gov

| Amine Reactant | Expected Amide Product | Reaction Type |

| Ammonia (NH₃) | 2-(4-chloro-3-fluorophenoxy)acetamide | Primary Amide |

| Primary Amine (R-NH₂) | N-alkyl-2-(4-chloro-3-fluorophenoxy)acetamide | Secondary Amide |

| Secondary Amine (R₂-NH) | N,N-dialkyl-2-(4-chloro-3-fluorophenoxy)acetamide | Tertiary Amide |

The ester functional group can be reduced to a primary alcohol, yielding 2-(4-chloro-3-fluorophenoxy)ethanol. This transformation requires the use of strong reducing agents, as esters are generally unreactive towards milder reagents like sodium borohydride (B1222165) (NaBH₄).

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reduction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon, followed by elimination of the ethoxide group and a second hydride attack on the intermediate aldehyde, ultimately forming the primary alcohol after an aqueous workup.

| Reagent | Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(4-chloro-3-fluorophenoxy)ethanol | 1. Anhydrous ether or THF 2. H₂O or H₃O⁺ workup |

| Sodium Borohydride (NaBH₄) | No reaction | Typically unreactive with esters |

Reactions Involving the Phenoxy Moiety

The aromatic ring of Ethyl 2-(4-chloro-3-fluorophenoxy)acetate is substituted with three groups: a fluorine atom, a chlorine atom, and an ether linkage. The interplay of the electronic effects of these substituents dictates the ring's reactivity and the regiochemical outcome of substitution reactions.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) derivatives. masterorganicchemistry.com The rate and position of substitution are governed by the activating/deactivating and directing effects of the substituents already present on the ring. uci.edu

-OCH₂COOEt (Ether) Group: The ether oxygen is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

-Cl (Chloro) and -F (Fluoro) Groups: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, which helps to stabilize the cationic intermediate (the sigma complex), particularly when the attack is at the ortho or para position. uci.eduresearchgate.net

The available positions for an incoming electrophile (E⁺) are C-2, C-5, and C-6.

Attack at C-6: This position is ortho to the strongly activating ether group and meta to the fluorine. This is generally the most favored position, as substitution is directed by the most powerful activating group.

Attack at C-2: This position is also ortho to the activating ether group but is adjacent to the fluorine atom. Steric hindrance from the bulky ether side chain and the adjacent fluorine, as well as potential electronic repulsion, may disfavor attack at this site compared to C-6.

Attack at C-5: This position is meta to the activating ether group but ortho to the chlorine and meta to the fluorine. Attack at this position is generally disfavored as it does not receive strong resonance stabilization from the primary activating group.

Therefore, the regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions is predicted to strongly favor substitution at the C-6 position.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -OCH₂COOEt | Withdrawing | Donating (Strong) | Activating | ortho, para |

| -F | Withdrawing (Strong) | Donating (Weak) | Deactivating | ortho, para |

| -Cl | Withdrawing (Strong) | Donating (Weak) | Deactivating | ortho, para |

Nucleophilic aromatic substitution (NAS) is significantly less common than EAS and typically requires an aromatic ring that is electron-poor. masterorganicchemistry.comlibretexts.org The most common mechanism, addition-elimination (SₙAr), proceeds through a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). libretexts.org This reaction is facilitated by two main factors:

The presence of a good leaving group (typically a halide).

The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.orgchemistrysteps.com

In the case of this compound, both chlorine and fluorine are potential leaving groups. The aromatic ring is somewhat electron-deficient due to the inductive effects of the halogens and the ether oxygen. However, it lacks the requisite strong, dedicated electron-withdrawing groups in the critical ortho or para positions. Consequently, nucleophilic aromatic substitution on this scaffold is expected to be difficult and would likely require harsh reaction conditions, such as high temperatures, high pressures, and/or the use of very strong nucleophiles.

If a reaction were forced to occur, the relative leaving group ability in SₙAr reactions is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom, making the attached carbon more electrophilic. youtube.com

Transformations of the Alkyl Chain (alpha to oxygen)

The methylene (B1212753) group positioned between the ether oxygen and the ester carbonyl (the α-carbon) is particularly reactive. Its protons are acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the phenoxy group. This acidity facilitates the formation of an enolate intermediate under basic conditions, which is a potent nucleophile, or an enol under acidic conditions. This reactivity is central to a variety of transformations, including halogenation and condensation reactions.

The activated α-carbon of this compound is susceptible to halogenation. This reaction can proceed under either acidic or basic conditions to introduce a halogen atom (Cl, Br, I) at the alpha position. libretexts.orglibretexts.org

Under acidic conditions, the reaction is typically catalyzed by a protic or Lewis acid and proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and the reaction rate is independent of the halogen concentration. libretexts.orglibretexts.org This method is generally preferred for achieving mono-halogenation.

Acid-Catalyzed Alpha-Halogenation Mechanism:

Protonation of the carbonyl oxygen by the acid catalyst.

Tautomerization to form the nucleophilic enol intermediate.

Attack of the enol on the diatomic halogen (e.g., Br₂).

Deprotonation to yield the α-halo ester and regenerate the acid catalyst. libretexts.org

Under basic conditions, a strong base deprotonates the α-carbon to form an enolate ion. The enolate then acts as a nucleophile, attacking the halogen. This process can be difficult to control, often leading to polyhalogenation because the introduced electron-withdrawing halogen increases the acidity of the remaining α-proton. libretexts.orgyoutube.com

The resulting compound, Ethyl 2-halo-2-(4-chloro-3-fluorophenoxy)acetate, is a valuable intermediate for further synthesis. The newly introduced halogen is a good leaving group, rendering the α-carbon susceptible to nucleophilic substitution (SN2) reactions. nih.gov A wide array of nucleophiles can be employed to displace the halide, introducing new functional groups and building molecular complexity.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Class |

| Azide | Sodium Azide (NaN₃) | α-Azido ester |

| Thiocyanate | Potassium Thiocyanate (KSCN) | α-Thiocyanato ester |

| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thiophenyl ester |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | α-Amino ester |

| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxy ester |

| Iodide | Sodium Iodide (NaI) in Acetone (B3395972) | α-Iodo ester (Finkelstein reaction) |

These displacement reactions significantly expand the synthetic utility of the scaffold, providing access to precursors for peptides, pharmaceuticals, and other specialized chemicals. For instance, the reaction with 2-mercapto-3-phenylquinazolin-4(3H)-one demonstrates the use of a related halo-ester, ethyl chloroacetate (B1199739), to synthesize complex heterocyclic structures via nucleophilic displacement. nih.govresearchgate.net

The acidic α-protons of this compound enable it to participate in various base-catalyzed condensation reactions, most notably the Claisen condensation. openstax.orglibretexts.org In this reaction, an ester enolate acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

In a self-condensation reaction, two molecules of this compound would react in the presence of a strong, non-nucleophilic base (e.g., sodium ethoxide) to form a β-keto ester. openstax.orgvaia.com The reaction is driven to completion by the deprotonation of the highly acidic product, which requires the use of a full equivalent of base. libretexts.org

Mechanism of Claisen Condensation:

Deprotonation of the α-carbon by a strong base (e.g., ethoxide) to form a reactive enolate.

Nucleophilic attack of the enolate on the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, expelling an alkoxide (ethoxide) leaving group to form the β-keto ester product. libretexts.org

The scaffold can also participate in mixed (or crossed) Claisen condensations with other esters or ketones. To achieve a good yield of a single product, the other carbonyl partner should ideally lack α-protons (e.g., ethyl benzoate, ethyl formate) to prevent self-condensation.

Furthermore, the active methylene group can react with aldehydes and ketones in Knoevenagel-type condensations, typically catalyzed by a weak base like piperidine (B6355638) or morpholine. researchgate.net This reaction leads to the formation of α,β-unsaturated esters.

Table 2: Potential Condensation Reactions and Products

| Reaction Type | Carbonyl Partner | Base/Catalyst | Product Type |

| Self-Claisen Condensation | This compound | Sodium Ethoxide | β-Keto ester |

| Mixed Claisen Condensation | Ethyl Formate | Sodium Ethoxide | β-Formyl ester |

| Mixed Claisen Condensation | Diethyl Carbonate | Sodium Ethoxide | Malonic ester derivative |

| Knoevenagel Condensation | Benzaldehyde | Piperidine/Acetic Acid | α,β-Unsaturated ester |

Heterocyclic Ring Annulation and Fusion Reactions Utilizing the Scaffold

The functional handles on the this compound scaffold make it a valuable precursor for the synthesis of various heterocyclic ring systems. nih.gov Derivatization of the alkyl chain, as described above, provides intermediates that can undergo intramolecular or intermolecular cyclization reactions to form rings.

A common strategy involves reacting a derivatized scaffold with a binucleophilic reagent. For example, after converting the ester to an α-halo ketone or a β-keto ester, it can react with compounds like hydrazine (B178648), hydroxylamine, thiourea, or amidines to form five- or six-membered heterocyclic rings such as pyrazoles, isoxazoles, pyrimidines, or thiazoles.

One documented synthetic route that illustrates this principle is the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (a structural analog of an α-halogenated derivative of the title compound). nih.govresearchgate.net In this reaction, the sulfur atom acts as a nucleophile, displacing the chloride to form a new C-S bond and linking the acetate (B1210297) moiety to the quinazolinone ring system. nih.gov This type of reaction demonstrates how the scaffold's reactive alkyl chain can be used to build larger, more complex heterocyclic structures.

Furthermore, intramolecular cyclization reactions can lead to fused ring systems. For instance, the aryloxyacetic acid moiety (obtained by hydrolysis of the ester) can be cyclized under Friedel-Crafts conditions to form benzofuranone derivatives. Subsequent reactions can then be used to build additional fused rings. While direct annulation involving both the aromatic ring and the alkyl chain in a single concerted process like the Robinson annulation is less common for this specific scaffold, multi-step sequences involving initial condensation followed by cyclization are a key strategy for forming fused heterocyclic systems. wikipedia.orguliege.be

Table 3: Potential Heterocyclic Systems from Scaffold Derivatives

| Scaffold Derivative | Reagent | Resulting Heterocycle Core |

| β-Keto ester derivative | Hydrazine | Pyrazole (B372694) |

| β-Keto ester derivative | Hydroxylamine | Isoxazole |

| α-Halo ketone derivative | Thiourea | Thiazole (B1198619) |

| Aryloxyacetic acid | Polyphosphoric Acid (PPA) | Benzofuranone |

| α-Azido ester derivative | (via reduction/cyclization) | Lactam |

Advanced Spectroscopic and Computational Approaches in the Structural and Electronic Characterization of Ethyl 2 4 Chloro 3 Fluorophenoxy Acetate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide critical insights into the molecular framework, connectivity, and functional groups present in Ethyl 2-(4-chloro-3-fluorophenoxy)acetate.

NMR spectroscopy is an indispensable tool for determining the precise connectivity and conformational preferences of a molecule in solution. While specific experimental data for this compound is not publicly available, a detailed analysis can be inferred from structurally related compounds and established chemical shift principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.

Ethyl Group: A triplet at approximately 1.3 ppm corresponding to the methyl protons (-CH₃) and a quartet around 4.2-4.3 ppm for the methylene (B1212753) protons (-OCH₂-) are anticipated. The coupling between these groups would result in a characteristic quartet-triplet pattern with a coupling constant (³JHH) of ~7.1 Hz.

Methylene Bridge: A singlet for the -OCH₂- protons of the acetate (B1210297) moiety is expected to appear around 4.6-4.7 ppm.

Aromatic Protons: The 4-chloro-3-fluorophenyl group will exhibit a complex splitting pattern due to spin-spin coupling between the three aromatic protons and with the fluorine atom. The proton at C2 (adjacent to the fluorine) would likely appear as a doublet of doublets, coupled to the proton at C6 and the fluorine atom. The proton at C5 would show coupling to the proton at C6, and the proton at C6 would be coupled to both the C2 and C5 protons. These signals are expected in the range of 6.8-7.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments within the molecule. libretexts.org

Ethyl Group: The methyl carbon (-CH₃) is expected around 14 ppm, and the methylene carbon (-OCH₂-) at approximately 61-62 ppm. hmdb.ca

Methylene Bridge: The carbon of the -OCH₂- bridge is anticipated to resonate around 65-67 ppm.

Carbonyl Carbon: The ester carbonyl carbon (C=O) signal is typically found significantly downfield, in the range of 167-169 ppm. libretexts.org

Aromatic Carbons: The six aromatic carbons will show distinct signals, with their chemical shifts influenced by the ether linkage and the halogen substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The chemical shifts are predicted to be in the 110-158 ppm range. libretexts.org

| Group | Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Ethyl Ester | -COOCH₂CH₃ | ~1.3 (triplet) | ~14 |

| -COOCH₂CH₃ | ~4.25 (quartet) | ~61 | |

| Acetate | -OCH₂COO- | ~4.65 (singlet) | ~66 |

| Carbonyl | -C=O | - | ~168 |

| Aromatic Ring | Ar-H | 6.8 - 7.4 (multiplets) | 110 - 158 |

Vibrational spectroscopy probes the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically observed in the region of 1735-1760 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the ether and ester linkages between 1250 cm⁻¹ and 1000 cm⁻¹, and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected around 700-800 cm⁻¹, while the C-F stretch would appear in the 1200-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. researchgate.net Aromatic ring vibrations are often strong in Raman spectra, providing clear signals for the substituted phenyl ring. The C=O stretch would also be visible, although typically weaker than in the IR spectrum. spectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 3000 - 2850 | Medium |

| C=O Stretch | Ester | 1760 - 1735 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| C-F Stretch | Aryl Fluoride | 1300 - 1200 | Strong |

| C-O Stretch | Ether & Ester | 1250 - 1000 | Strong |

| C-Cl Stretch | Aryl Chloride | 800 - 700 | Medium-Strong |

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization, which helps confirm its structure. The molecular formula of this compound is C₁₀H₁₀ClFO₃, with a calculated molecular weight of approximately 232.64 g/mol .

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 232. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 234 with about one-third the intensity of the [M]⁺ peak is a characteristic feature.

Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-•OCH₂CH₃, 45 Da) or ethene (C₂H₄, 28 Da) via a McLafferty rearrangement. Cleavage of the ether bond is also highly probable, leading to fragments corresponding to the 4-chloro-3-fluorophenoxy radical (m/z 145) or the corresponding cation. Further fragmentation of the aromatic ring could involve the loss of CO or halogen atoms. libretexts.orgdocbrown.info

| m/z | Possible Fragment Ion | Associated Loss |

|---|---|---|

| 232/234 | [C₁₀H₁₀ClFO₃]⁺ (Molecular Ion) | - |

| 187/189 | [M - OCH₂CH₃]⁺ | Ethoxy radical (45 Da) |

| 145/147 | [C₆H₃ClFO]⁺ | •CH₂COOC₂H₅ (87 Da) |

| 87 | [CH₂COOC₂H₅]⁺ | •OC₆H₃ClF (145 Da) |

| 29 | [CH₂CH₃]⁺ | - |

While a crystal structure for this compound has not been reported, analysis of closely related compounds, such as Ethyl 2-(4-chloro-3-methylphenoxy)acetate, provides valuable insights into the likely solid-state conformation. researchgate.net

Computational Chemistry for Molecular Design and Property Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful predictive tools for understanding the electronic properties and reactivity of molecules.

DFT calculations can be employed to model the geometric and electronic structure of this compound. Such calculations provide a theoretical basis for interpreting spectroscopic data and predicting reactivity. mdpi.com

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich 4-chloro-3-fluorophenoxy ring, indicating this is the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the electron-deficient ester carbonyl group, suggesting this is the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. ymerdigital.commalayajournal.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. ymerdigital.com For this compound, the MEP map is predicted to show regions of high negative potential (typically colored red) around the electronegative oxygen atoms of the ester and ether groups, as well as the fluorine and chlorine atoms. These sites represent the most favorable locations for interaction with electrophiles. Regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly those on the methylene bridge and the ethyl group, indicating sites susceptible to nucleophilic attack. ymerdigital.commalayajournal.org This analysis helps to rationalize the intermolecular interactions observed in the solid state and predict sites of reactivity.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, preferred shapes (conformations), and how it interacts with its environment. For this compound, MD simulations can elucidate the rotational freedom around its single bonds, predicting the most stable arrangements of the ethyl acetate and the substituted phenyl groups.

The simulation process begins by defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. This force field accounts for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals forces and electrostatic interactions). By solving Newton's equations of motion for each atom in the system, the trajectory of the molecule can be tracked over a period of time, revealing its dynamic nature.

Through MD simulations, it is possible to sample a wide range of conformations of this compound and determine their relative energies. This conformational sampling is crucial for understanding how the molecule might interact with biological targets or how it packs in a solid state. Furthermore, by simulating the molecule in different solvents, one can study the influence of the environment on its conformation and the nature of intermolecular interactions, such as hydrogen bonding with solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orgnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested compounds. ijnrd.org

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties. ijnrd.org

Commonly used physicochemical parameters in QSAR studies include:

Hydrophobic parameters (π): These describe the lipophilicity of the molecule or its fragments, which influences its ability to cross cell membranes.

Electronic parameters (σ): These account for the electron-donating or electron-withdrawing nature of substituents on the molecule, affecting its interaction with biological targets.

Steric parameters (e.g., Molar Refraction, MR): These relate to the volume and shape of the molecule, which are important for its binding to a receptor.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to correlate the descriptors with the observed biological activity. researchgate.netresearchgate.net The goal is to create a predictive model that can estimate the activity of new compounds based on their calculated descriptors. For phenoxyacetic acid derivatives, QSAR studies have shown that potencies can be positively correlated with the hydrophobicity (π values) and electronic parameters (σ constants) of substituents on the phenyl ring. nih.gov

Hirshfeld Surface Analysis and 3D Energy Frameworks for Crystal Packing Insights

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules, the Hirshfeld surface provides a unique fingerprint of the crystal packing environment.

The Hirshfeld surface can be mapped with various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions, while blue regions represent contacts longer than the van der Waals radii. nih.gov

A two-dimensional representation of the Hirshfeld surface, known as a fingerprint plot, provides a quantitative summary of the different types of intermolecular contacts. For instance, in a related compound, ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, the most significant contributions to the crystal packing were found to be from H···H, H···O/O···H, and H···Cl/Cl···H interactions. nih.gov

The following table illustrates the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a similar phenoxyacetic acid derivative, 2-(4-fluorophenoxy) acetic acid, which helps in understanding the nature of interactions that would be analyzed for this compound. researchgate.neteurjchem.com

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 28.5 |

| C···H/H···C | 10.3 |

| F···H/H···F | 9.7 |

| C···C | 3.6 |

| O···C/C···O | 1.5 |

| O···O | 1.2 |

This data is for the related compound 2-(4-fluorophenoxy) acetic acid and is presented to illustrate the type of analysis performed. researchgate.neteurjchem.com

Furthermore, 3D energy frameworks can be computed to visualize the energetic landscape of the crystal packing. These frameworks illustrate the strength and directionality of the intermolecular interactions, providing insights into the mechanical and energetic properties of the crystal. By calculating the interaction energies between a central molecule and its neighbors, the dominant forces holding the crystal together, such as electrostatic or dispersion forces, can be identified. researchgate.neteurjchem.com

Pharmacological and Biological Research Investigations of Ethyl 2 4 Chloro 3 Fluorophenoxy Acetate and Its Bioactive Derivatives

Modulation of Integrated Stress Response Pathways

The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by various stress conditions, such as endoplasmic reticulum stress, amino acid deprivation, viral infection, and heme deficiency. mdpi.com A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2), which then acts as a competitive inhibitor for its guanine (B1146940) nucleotide exchange factor (GEF), eIF2B. researchgate.netnih.gov This inhibition reduces global protein synthesis, allowing the cell to conserve resources and initiate a transcriptional program to resolve the stress. researchgate.net However, chronic activation of the ISR can be maladaptive and contribute to various pathologies. nih.gov

Targeting eIF2B and Suppression of the Integrated Stress Response (ISR)

Research has identified small molecules capable of modulating this pathway, with a notable example being the ISR inhibitor (ISRIB). ISRIB is a potent, drug-like small molecule that renders cells insensitive to the effects of eIF2α phosphorylation. mdpi.com It functions by binding to and stabilizing the decameric form of eIF2B, the enzyme's most active state. researchgate.net This stabilization enhances eIF2B's GEF activity and makes it less susceptible to inhibition by phosphorylated eIF2. mdpi.comresearchgate.net

The relevance of the 4-chloro-3-fluorophenoxy moiety to this field of research is underscored by the synthesis of ISRIB analogs. For instance, the compound ISRIB-A17, or 2-(4-Chloro-3-fluorophenoxy)-N-[(1r,4r)-4-[2-(4-chloro-3-fluorophenoxy)acetamido]cyclohexyl]acetamide, is synthesized from the starting material 4-chloro-3-fluorophenol (B1349760). mdpi.com This demonstrates that the core chemical structure of Ethyl 2-(4-chloro-3-fluorophenoxy)acetate is a key building block for creating potent activators of eIF2B. By targeting eIF2B, these derivatives can effectively antagonize the ISR, offering a therapeutic strategy for diseases characterized by chronic ISR activation, such as certain neurodegenerative disorders. researchgate.netmdpi.com

Mechanistic Insights into Protein Synthesis Enhancement

The primary mechanism by which derivatives of this compound can enhance protein synthesis is through their activation of eIF2B. The ISR normally attenuates the rate of protein synthesis as a protective measure. researchgate.net Four distinct kinases (PERK, GCN2, PKR, and HRI) respond to different cellular stresses by phosphorylating eIF2α. mdpi.com This phosphorylation converts eIF2 from a substrate into a competitive inhibitor of eIF2B, thereby reducing the availability of the active eIF2-GTP-tRNAiMet ternary complex required to begin translation. nih.gov

Small molecule activators of eIF2B, such as those derived from 4-chloro-3-fluorophenol, circumvent this translational blockade. mdpi.com By binding to eIF2B and promoting its active, stable state, these compounds boost its intrinsic GEF activity. researchgate.net This enhanced activity overcomes the inhibition caused by phosphorylated eIF2, restoring the pool of active eIF2 and consequently increasing the rate of global protein synthesis. mdpi.com This mechanism provides a direct pathway to rescue cellular function in conditions where a chronically activated ISR has pathologically suppressed protein production. mdpi.com

Enzyme Inhibition Studies

Derivatives incorporating the 4-chloro-3-fluorophenyl structure have been investigated for their ability to inhibit various enzymes, demonstrating the versatility of this chemical motif in designing targeted therapeutic agents.

Urease Enzyme Inhibition by Pyrazole (B372694) Derivatives

Urease is an enzyme implicated in pathologies induced by bacteria such as Helicobacter pylori, where it plays a crucial role in the pathogenesis of gastric and peptic ulcers. researchgate.net Consequently, urease inhibitors have attracted significant attention as potential anti-ulcer drugs. researchgate.netwikipedia.org A study focused on the synthesis of novel pyrazole derivatives for urease inhibition utilized fluoro chloro aniline (B41778) as a starting material to produce a series of substituted pyrazoles. researchgate.netwikipedia.org

These synthesized pyrazole derivatives were evaluated for their urease-inhibitory activity. The study found that several of the synthesized compounds possessed remarkable urease-inhibitory effects. researchgate.netwikipedia.org This research highlights that incorporating the chloro-fluoro-phenyl moiety into a pyrazole scaffold can yield potent enzyme inhibitors, suggesting a promising avenue for the development of new treatments for urease-associated diseases.

Table 1: Urease Inhibition by Synthesized Pyrazole Derivatives

| Compound | Inhibition (%) at 0.5 mM |

| 8a | 65.4 |

| 8b | 62.8 |

| 8c | 60.2 |

| 8d | 59.5 |

| 8e | 58.6 |

| 8f | 55.4 |

| 8g | 52.3 |

| 8h | 50.1 |

| 8i | 48.9 |

| 8j | 45.2 |

| Standard (Thiurea) | 98.2 |

Kinase Inhibition Profiles (e.g., ERK kinase inhibition by derivatives)

The extracellular signal-regulated kinases ERK1 and ERK2 are essential nodes in the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently activated by oncogenic mutations in cancers. orscience.rumdpi.com Targeting this pathway has proven effective clinically, and inhibitors of ERK kinase activity represent a key therapeutic strategy. orscience.ru

The discovery of GDC-0994, an orally bioavailable and selective small molecule inhibitor of ERK1/2, showcases the importance of the 4-chloro-3-fluorophenyl motif in this context. orscience.rumdpi.com The chemical name for GDC-0994 is (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one. orscience.ru This compound demonstrates high potency against ERK kinases and has been advanced into early clinical development. orscience.runih.gov The 3-chloro-substituted group on the phenyl ring makes a key contact with the Val37 residue in the enzyme's active site, contributing to its high inhibitory activity. nih.gov The development of GDC-0994 illustrates how the specific chloro-fluoro substitution pattern on the phenyl ring is a critical structural feature for potent and selective kinase inhibition.

Table 2: Kinase Inhibition Profile of GDC-0994

| Target | IC50 (nM) |

| ERK1 | 1.1 |

| ERK2 | 0.3 |

Antifolate Activity (for related compounds)

Information regarding the specific antifolate activity of compounds directly related to this compound is not available in the reviewed literature. Antifolates typically act by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids, thereby disrupting cell proliferation. wikipedia.orgnih.gov While many heterocyclic compounds serve as DHFR inhibitors, no studies were identified that specifically link this activity to derivatives containing the 4-chloro-3-fluorophenoxy moiety. nih.gov

Acetylcholinesterase Inhibition (for related compounds)

Research into the biological activity of compounds structurally related to this compound has included investigations into their potential as enzyme inhibitors. Specifically, derivatives containing substituted aromatic rings have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the function of the nervous system.

A study on tertiary amine derivatives of chlorochalcone (B8783882) demonstrated that these compounds could exhibit moderate to potent inhibitory activity against AChE. nih.gov The structure-activity relationship analysis revealed that the position of the chlorine atom on the aromatic ring significantly influenced the compound's inhibitory activity and its selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov For instance, one of the most potent compounds, 4l, which binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, showed an IC₅₀ value of 0.17 ± 0.06 µmol/L and a selectivity of 667.2-fold for AChE over BuChE. nih.gov

Furthermore, investigations into other related structures, such as 2-substituted-2-hydroxy-4,4-dimethylmorpholiniums (hemicholiniums), have provided additional insights. In this series, compounds featuring 4-substituted arene rings, including those with a chloro substituent, were found to be inhibitors of AChE. nih.gov The inhibition constants (Ki) for these compounds ranged from 220 to 3690 µM, showing a correlation with the Hammett sigma constant (ρ ≈ 0.8), which quantifies the electron-donating or -withdrawing properties of the substituents. nih.gov

Antiproliferative and Cytotoxic Effects in Cellular Models (non-human cell lines)

The potential of phenoxyacetate (B1228835) derivatives and related halogenated compounds as anticancer agents has been explored through their cytotoxic and antiproliferative effects on various cancer cell lines.

Derivatives of 7-chloro-(4-thioalkylquinoline) have been systematically investigated for their cytotoxic activity against a panel of human cancer cell lines, including colorectal cancer (HCT116), leukemia (CCRF-CEM), lung cancer (A549), and osteosarcoma (U2OS). mdpi.com The results indicated that sulfonyl N-oxide derivatives were generally more cytotoxic than their sulfanyl (B85325) and sulfinyl counterparts. mdpi.com Specifically, compounds with a three-carbon spacer between the quinoline (B57606) core and an aromatic ester showed significant activity, with IC₅₀ values in the low micromolar range (1.99–4.9 µM) against HCT116 cells. mdpi.com Similarly, studies on β-lactams containing substituted aryl rings have demonstrated significant antiproliferative activity at nanomolar concentrations in breast cancer cell lines like Hs578T and MDA-MB-231. mdpi.com

The table below summarizes the cytotoxic activity of selected 7-chloro-(4-thioalkylquinoline) derivatives against the CCRF-CEM leukemia cell line. mdpi.com

| Compound ID | Spacer Length (Carbons) | Sulfur Oxidation State | IC₅₀ (µM) against CCRF-CEM |

| 59 | 2 | Sulfinyl | 1.05 |

| 60 | 3 | Sulfinyl | 0.85 |

| 63 | 2 | Sulfonyl | 1.04 |

| 73 | 3 | Sulfonyl N-oxide | 0.55 |

| 74 | 3 | Sulfonyl N-oxide | 0.73 |

| 81 | 3 | Sulfonyl N-oxide | 0.65 |

Investigations into the mechanisms underlying the antiproliferative effects of related compounds have pointed towards the disruption of cellular structures essential for cell division. For example, certain combretastatin (B1194345) analogues, which share the feature of substituted aryl rings, are known to be potent inhibitors of tubulin polymerization. mdpi.com This action disrupts the dynamics of microtubules, which are crucial for forming the mitotic spindle during cell division, ultimately leading to cell cycle arrest and apoptosis. mdpi.com

Mechanistic studies on a specific 3-fluoro β-lactam derivative revealed that it inhibited tubulin polymerization, leading to apoptosis in MCF-7 breast cancer cells. mdpi.com This was accompanied by a downregulation of the anti-apoptotic proteins Bcl2 and survivin and a corresponding upregulation of the pro-apoptotic protein Bax. mdpi.com Similarly, other studies have shown that certain agents can induce apoptosis and inhibit DNA and RNA synthesis, causing an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com

Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features that govern the cytotoxic potency of these compounds. A key finding is the significant influence of halogen substituents on the aromatic ring.

In a series of 3-fluoroazetidin-2-ones, the presence and position of the fluorine atom were critical for activity. mdpi.com A comparison with 3,3-difluoro β-lactams showed that the monofluorinated compounds exhibited substantially higher antiproliferative activity. mdpi.com For 7-chloro-(4-thioalkylquinoline) derivatives, a clear correlation was established between the sulfur oxidation state, the length of the alkyl spacer, and the resulting cytotoxic activity. mdpi.com The sulfonyl N-oxide derivatives consistently demonstrated the most potent effects. mdpi.com

Antimicrobial Efficacy (in vitro investigations)

The antimicrobial properties of compounds containing the 4-chloro-3-fluorophenyl moiety and related structures have been evaluated against a range of pathogenic bacteria and fungi. These in vitro studies aim to determine the spectrum of activity and the structural requirements for antimicrobial efficacy.

Research on 2,5-disubstituted-4-thiazolidinone derivatives bearing a 3-chloro-4-fluorophenyl imino group has shown promising antibacterial activity. researchgate.net These compounds were tested against both Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli). researchgate.net The SAR studies from this research revealed that the combined presence of both a fluoro and a chloro group on the phenyl ring had a marked positive influence on the antibacterial activity. researchgate.net

Other studies on different classes of compounds have also highlighted the role of halogenation. For instance, certain flavonoid derivatives with a fluorine atom at the 4'-position of the B ring demonstrated remarkable inhibitory properties against E. coli, B. subtilis, Shigella flexneri, Salmonella typhi, and P. aeruginosa. mdpi.com The table below presents the antibacterial activity for selected 2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinone derivatives. researchgate.net

| Compound ID | Arylidene Substituent | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli |

| 6a | 2-Chlorobenzylidene | 15 | 14 |

| 6b | 4-Chlorobenzylidene | 16 | 15 |

| 6c | 2-Hydroxybenzylidene | 14 | 13 |

| 6d | 4-Hydroxybenzylidene | 15 | 14 |

| 6e | 4-Methoxybenzylidene | 16 | 15 |

| 6f | 4-Nitrobenzylidene | 17 | 16 |

| 6g | 4-(N,N-dimethylamino)benzylidene | 18 | 17 |

In contrast to their antibacterial effects, the antifungal activity of compounds closely related to this compound appears to be limited. The same study that demonstrated promising antibacterial activity for 2,5-disubstituted-4-thiazolidinones bearing a 3-chloro-4-fluorophenyl imino group found that these compounds exhibited no significant antifungal activity against the yeast Candida albicans. researchgate.net

However, research on other heterocyclic systems indicates that antifungal activity can be achieved with different structural scaffolds. For example, certain thiophene (B33073) derivatives have been identified as potent antifungal agents, with some showing 100% inhibition against tested fungal species, comparable to the reference drug amphotericin B. nih.gov Similarly, specific 2-amino-3-cyano-4H-chromene derivatives have also displayed excellent antifungal outcomes. nanobioletters.com This suggests that while the specific 4-chloro-3-fluorophenoxy moiety may not confer strong antifungal properties within certain molecular frameworks, the incorporation of halogenated phenyl rings into other heterocyclic systems can lead to potent antifungal agents.

Antiviral Entry Inhibition (for related compounds)

One study focused on newly synthesized pyrazoline derivatives of phenoxy acetic acid. These compounds were evaluated for their in vitro antiviral activity, but none of the tested molecules demonstrated specific antiviral effects. nih.govmdpi.com The 50% antivirally effective concentration (EC₅₀) was not significantly lower than the minimum cytotoxic concentration, indicating a lack of selective antiviral action. nih.govmdpi.com

In contrast, other research on different phenoxy-containing scaffolds has yielded more promising results. A series of 1-{[2-(phenoxy)ethoxy]methyl}uracil derivatives were synthesized and tested for activity against the human immunodeficiency virus type 1 (HIV-1). nih.gov The study found that certain derivatives, particularly those with 5-bromo-6-methyluracil (B78055) moieties, were the most active, suppressing viral reproduction by 50% at micromolar concentrations. nih.gov

Furthermore, investigations into phenoxazine (B87303) nucleoside derivatives revealed a spectrum of antiviral activity. One compound, 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine, was identified as a potent inhibitor of Varicella Zoster Virus (VZV) replication. youtube.com This compound was more effective against wild-type VZV strains than against thymidine (B127349) kinase deficient strains. youtube.com Several other compounds in this class showed promising, albeit cytotoxic, activity against the Tick-borne encephalitis virus (TBEV). youtube.com These findings suggest that while the simple phenoxyacetic acid scaffold may lack intrinsic antiviral properties, its incorporation into more complex heterocyclic systems can lead to potent and specific antiviral agents.

Antioxidant Activity Investigations (in vitro)

A review of scientific literature indicates that specific studies detailing the in vitro antioxidant activity of this compound are not extensively available. While a general statement has been made in the literature that phenoxyacetamide derivatives, a related class of compounds, were found to possess antioxidant activity, specific quantitative data from assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay were not provided for the target compound or its close structural analogues. mdpi.com Therefore, a detailed, data-driven analysis of the antioxidant capacity for this compound cannot be conclusively presented at this time.

Molecular Docking and Protein-Ligand Interaction Analysis in Biological Systems

Molecular docking studies have been instrumental in exploring the potential biological targets of derivatives related to this compound. These computational analyses predict the binding affinity and interaction patterns of ligands within the active sites of various proteins, offering insights into potential mechanisms of action.

In one such study, phenoxyacetanilide derivatives were investigated as potential anti-inflammatory agents by docking them against the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov The compound (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide) demonstrated a strong binding affinity with a docking score of -8.9 kcal/mol, indicating a favorable interaction with the enzyme's active site. nih.gov

Another research area has focused on the development of novel inhibitors for the enzyme Dot1-like protein (DOT1L), a histone methyltransferase implicated in certain types of leukemia. A hierarchical docking-based virtual screening successfully identified phenoxyacetamide derivatives as potential DOT1L inhibitors. mdpi.com The modeling showed that the amide portion of the phenoxyacetamide scaffold was crucial for anchoring the molecules within the DOT1L binding pocket, with specific hydrogen bonds forming with key residues like Asp161. mdpi.com

The versatility of the phenoxyacetate scaffold is further highlighted in studies of a chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate. This compound was docked against three different enzymes: human acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Glutathione S-transferase (GST). The results indicated strong binding to all three targets, with binding energies of -11.24 kcal/mol, -8.56 kcal/mol, and -10.39 kcal/mol, respectively. zen-bio.com For AChE, the interactions were stabilized by conventional hydrogen bonds with residues such as His447, Phe295, Ser203, and Tyr337. zen-bio.com

Additionally, organotin(IV) complexes derived from 4-chlorophenoxy acetic acid have been evaluated for their interaction with biological macromolecules. scielo.br Docking simulations showed that these complexes could interact with DNA and the protein tubulin. Furthermore, they were assessed for their binding to key proteins of the SARS-CoV-2 virus, revealing interactions with the spike protein, the nucleocapsid protein, and the human angiotensin-converting enzyme 2 (ACE2). scielo.br

These studies collectively demonstrate that the phenoxyacetate core structure can be incorporated into diverse molecules that exhibit significant binding affinities for a range of important biological targets, including enzymes involved in inflammation, cancer, and neurotransmission, as well as viral proteins.

| Related Compound Class | Protein Target | Specific Derivative Example | Binding Energy / Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Phenoxyacetanilide | Cyclooxygenase-2 (COX-2) | (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide) | -8.9 | Not Specified |

| Phenoxyacetamide | Dot1-like protein (DOT1L) | L03 (a phenoxyacetamide derivative) | Not Specified | Asp161 |

| Chalcone Phenoxyacetate | Acetylcholinesterase (AChE) | Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | -11.24 | His447, Phe295, Ser203, Tyr337 |

| Butyrylcholinesterase (BChE) | -8.56 | Not Specified | ||

| Glutathione S-transferase (GST) | -10.39 | Not Specified | ||

| Organotin(IV) 4-chlorophenoxyacetate | DNA | Complex 3 (An organotin derivative) | -3.6005 | Not Specified |

| Tubulin (1SA0) | -5.2957 | Not Specified | ||

| SARS-CoV-2 Spike Protein | Not Specified | Not Specified | ||

| Human ACE2 | Not Specified | Not Specified |

Strategic Applications of Ethyl 2 4 Chloro 3 Fluorophenoxy Acetate As a Versatile Chemical Synthon

Precursor in the Synthesis of Complex Heterocyclic Systems

The functional groups within Ethyl 2-(4-chloro-3-fluorophenoxy)acetate allow for its strategic conversion into key intermediates required for the assembly of various heterocyclic scaffolds. The ester can be hydrolyzed, reduced, or used in condensation reactions, while the aryloxy ether linkage provides a stable connection to the halogenated phenyl ring, which becomes a key substituent in the final heterocyclic product.

Pyrazole (B372694) and Pyrimidine (B1678525) Scaffolds

The ethyl acetate (B1210297) portion of the molecule is the primary reactive site for building pyrazole and pyrimidine rings. A common and effective strategy involves its conversion into a 1,3-dicarbonyl intermediate, which can then undergo cyclocondensation reactions. scholaris.cabu.edu.eg

A plausible route begins with a Claisen condensation reaction. By treating this compound with a base (e.g., sodium ethoxide) and another ester like ethyl acetate, a β-keto ester is formed. This key intermediate, ethyl 3-(4-chloro-3-fluorophenoxy)-2-oxopropanoate, contains the necessary 1,3-dicarbonyl system for cyclization.

For Pyrazole Synthesis: The resulting β-keto ester can be reacted with hydrazine (B178648) or its derivatives. The reaction proceeds via condensation and subsequent intramolecular cyclization to yield a pyrazole ring, with the (4-chloro-3-fluorophenoxy)methyl group and a carboxylate group as substituents. rsc.orgorganic-chemistry.org This approach, a variation of the Knorr pyrazole synthesis, is highly efficient for creating substituted pyrazoles. scholaris.ca

For Pyrimidine Synthesis: The same β-keto ester intermediate can be condensed with N-C-N building blocks such as urea, thiourea, or various amidines to construct the pyrimidine core. organic-chemistry.orgmdpi.com This reaction, known as the Biginelli reaction or a related synthesis, produces pyrimidine derivatives functionalized at various positions with the (4-chloro-3-fluorophenoxy)methyl moiety.

| Target Scaffold | Key Intermediate | Reagent for Cyclization | General Reaction Type |

| Pyrazole | Ethyl 3-(4-chloro-3-fluorophenoxy)-2-oxopropanoate | Hydrazine (NH₂NH₂) | Knorr Pyrazole Synthesis |

| Pyrimidine | Ethyl 3-(4-chloro-3-fluorophenoxy)-2-oxopropanoate | Urea, Thiourea, or Amidines | Biginelli-type Reaction |

Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, requiring an α-haloketone and a thioamide as precursors. chemhelpasap.comsynarchive.com this compound can be converted into the necessary α-haloketone through a multi-step but straightforward sequence.

Hydrolysis: The starting ester is first hydrolyzed to 2-(4-chloro-3-fluorophenoxy)acetic acid using aqueous base followed by acidification.

Acyl Halide Formation: The resulting carboxylic acid is treated with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

α-Haloketone Synthesis: The acyl chloride can be converted into an α-haloketone, for instance, by reaction with diazomethane (B1218177) to form a diazoketone, which is then treated with HBr or HCl to yield the α-halomethylketone.

The resulting α-haloketone, bearing the (4-chloro-3-fluorophenoxy) group, can then be reacted with a thioamide (e.g., thiourea) to assemble the thiazole ring through the Hantzsch synthesis. researchgate.netscribd.com This method allows for the creation of thiazoles with the desired aryloxy substituent, which are valuable in various fields of medicinal chemistry.

Oxadiazole and Thiadiazole Moieties

Both 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings are commonly synthesized from a key intermediate: a carboxylic acid hydrazide. nih.govnih.gov This intermediate is readily accessible from this compound.

The synthesis begins by reacting the starting ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), which directly converts the ethyl ester into 2-(4-chloro-3-fluorophenoxy)acetohydrazide . This acetohydrazide is the central precursor for both heterocyclic systems.

1,3,4-Oxadiazole Synthesis: The acetohydrazide can be cyclized through several methods. One common approach involves reacting it with an aldehyde to form an N-acylhydrazone, which then undergoes oxidative cyclization using reagents like lead(IV) acetate or bromine in acetic acid to form the 2,5-disubstituted 1,3,4-oxadiazole. researchgate.netresearchgate.net Alternatively, the hydrazide can be reacted with an acyl chloride to form a 1,2-diacylhydrazine, which is then subjected to cyclodehydration with reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). biointerfaceresearch.com

1,3,4-Thiadiazole Synthesis: To form the thiadiazole ring, the acetohydrazide is typically first converted into a thiosemicarbazide (B42300) derivative by reacting it with an isothiocyanate. This thiosemicarbazide intermediate is then cyclized by heating in the presence of a strong acid, such as concentrated sulfuric acid, which facilitates dehydration and ring closure to yield the 1,3,4-thiadiazole. nih.gov

| Heterocycle | Key Intermediate | Typical Cyclization Method |

| 1,3,4-Oxadiazole | 2-(4-chloro-3-fluorophenoxy)acetohydrazide | Oxidative cyclization of N-acylhydrazone or cyclodehydration of 1,2-diacylhydrazine |

| 1,3,4-Thiadiazole | 2-(4-chloro-3-fluorophenoxy)acetohydrazide | Conversion to thiosemicarbazide followed by acid-catalyzed cyclization |

Quinazoline and Benzoxazine Derivatives

The synthesis of fused heterocyclic systems like quinazolines and benzoxazines requires precursors that can build upon a benzene (B151609) ring. This compound can be modified to serve this purpose.

Quinazoline Derivatives: Quinazolin-4-ones are often prepared from anthranilic acid or its derivatives. organic-chemistry.org The synthon, this compound, can be incorporated by first hydrolyzing it to the corresponding carboxylic acid. This acid is then converted to its acyl chloride, which can acylate the amino group of anthranilamide (2-aminobenzamide). The resulting intermediate, upon heating, undergoes intramolecular cyclization and dehydration to yield a 2-((4-chloro-3-fluorophenoxy)methyl)quinazolin-4(3H)-one. nih.gov

Benzoxazine Derivatives: The synthesis of 1,4-benzoxazines can be achieved by the condensation of a 2-aminophenol (B121084) with a suitable 1,2-dielectrophilic compound or an α-functionalized carbonyl. rsc.org A plausible route involves the reduction of the ester group in this compound to an aldehyde, forming 2-(4-chloro-3-fluorophenoxy)acetaldehyde. This aldehyde can then react with a 2-aminophenol derivative. The initial condensation forms a Schiff base (imine), which is followed by an intramolecular cyclization to form the 1,4-benzoxazine ring system. mdpi.com

Role in the Elaboration of Bioactive Compounds

The structural motifs derived from this compound are present in numerous bioactive molecules. The halogenated phenoxy group, in particular, is a common feature in pharmacologically active compounds, where it can enhance binding to target proteins and improve metabolic stability. nih.gov

Development of ISRIB Analogues

A significant application of this synthon is in the synthesis of analogues of the Integrated Stress Response Inhibitor, known as ISRIB. ISRIB is a potent drug-like molecule that enhances cognitive function and has neuroprotective effects by targeting the translation initiation factor eIF2B. nih.govresearchgate.net

The chemical structure of the active trans-isomer of ISRIB is N,N'-(cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy )acetamide). nih.gov this compound is an ideal starting material for creating a novel, fluorinated analogue of ISRIB. The synthetic pathway is direct:

Hydrolysis: The ethyl ester is saponified to produce 2-(4-chloro-3-fluorophenoxy)acetic acid.

Amide Coupling: The resulting carboxylic acid is then coupled with trans-1,4-diaminocyclohexane. This is typically achieved by activating the carboxylic acid (e.g., by converting it to an acyl chloride or using standard peptide coupling reagents like EDC or DCC) and reacting it with the diamine in a 2:1 molar ratio.

The final product is a symmetrical molecule, an ISRIB analogue, where both phenyl rings are substituted with chlorine and fluorine. The introduction of the fluorine atom is a common strategy in medicinal chemistry to modulate a drug's properties. nih.govresearchgate.net It can alter the molecule's electronics, lipophilicity, and conformation, potentially leading to improved potency, selectivity, or pharmacokinetic profile compared to the original compound. researchgate.netnottingham.ac.uk Therefore, this compound is a highly valuable precursor for exploring the structure-activity relationships (SAR) of ISRIB and developing new therapeutic agents targeting the integrated stress response pathway.

Scaffold for Potential Agrochemicals (e.g., herbicides, based on structural similarity to known agrochemicals)

This compound serves as a significant structural scaffold for the development of novel agrochemicals, particularly herbicides. Its potential is rooted in its close structural resemblance to the well-established class of phenoxy herbicides, which have been used extensively in agriculture since their introduction in the 1940s. wikipedia.org This class of compounds, including widely recognized herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), are known to function as synthetic auxins, which are plant growth hormones. wikipedia.orgwikipedia.org

The core of this compound is the phenoxyacetic acid moiety. This structural motif is a key component in many commercial herbicides that selectively target broadleaf weeds. nih.govgoogleapis.com Another closely related and highly effective group of herbicides are the aryloxyphenoxypropionates, such as diclofop, which act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. wikipedia.org The fundamental similarity in the molecular framework—an aromatic ring linked to a carboxylic acid derivative via an ether bond—positions this compound as a valuable starting point, or synthon, for creating new herbicidal candidates. google.com

The specific halogen substitutions on the phenyl ring of the compound—a chloro group at position 4 and a fluoro group at position 3—are particularly relevant. Halogenation is a common strategy in agrochemical design to enhance the biological activity and metabolic stability of a molecule. The presence and position of these halogens can significantly influence the compound's efficacy and selectivity. nih.gov For instance, the herbicide flufenpyr-ethyl (B62188) also contains a chloro- and fluoro-substituted phenoxy ring linked to an ethyl ester, highlighting the utility of this substitution pattern in modern herbicide design. nih.gov

By modifying the ethyl acetate portion of the molecule or altering the substitutions on the phenyl ring, researchers can synthesize a library of new derivatives for screening. This makes this compound an ideal scaffold for generating novel compounds that may exhibit improved herbicidal properties, different selectivity profiles, or novel modes of action.

Table 1: Structural Comparison with Known Phenoxy Herbicides

| Compound Name | Core Structure | Phenyl Ring Substituents | Carboxylic Acid Moiety |

|---|---|---|---|

| This compound | Phenoxyacetate (B1228835) | 4-chloro, 3-fluoro | Ethyl Acetate |

| 2,4-D | Phenoxyacetate | 2,4-dichloro | Acetic Acid |

| MCPA | Phenoxyacetate | 4-chloro, 2-methyl | Acetic Acid |

Intermediate in Peptide Synthesis (for the general class of ethyl 2-chloro-3-oxopropanoate derivatives)

While this compound is not a direct member of the ethyl 2-chloro-3-oxopropanoate class, its synthetic precursor, ethyl chloroacetate (B1199739), is a fundamental building block in a wide range of organic syntheses, including those relevant to peptide chemistry. wikipedia.orgwisdomlib.org Chloroacetate derivatives are employed to introduce haloacetyl groups, which are reactive handles for further chemical modifications.

In the context of peptide synthesis, N-chloroacetyl and N-bromoacetyl modifications of peptides are used to create reactive sites at the N-terminus. google.com These modified peptides can then be used to form peptide-protein conjugates, polymers, or cyclic peptides through reaction with nucleophilic side chains, such as the thiol group of cysteine. google.com For instance, chloroacetic acid can be coupled to a resin-bound amino acid sequence, which is then further reacted to build specialized linkers for solid-phase peptide synthesis (SPPS). nih.gov This strategy is valuable for creating complex peptide structures, such as cyclic peptides, which often exhibit enhanced stability and biological activity.

Furthermore, chloro-derivatives play a crucial role as anchoring groups in SPPS. The 2-chlorotrityl chloride (2-CTC) resin is a widely used solid support for synthesizing peptides with a C-terminal carboxylic acid. nih.gov This resin allows for the attachment of the first amino acid and subsequent chain elongation, preventing unwanted side reactions like racemization. nih.gov The use of such chloro-containing linkers is essential for the efficient production of protected peptide fragments that can be used in convergent synthesis strategies, where smaller peptide chains are combined in solution. nih.govgoogle.com

Therefore, the broader class of chloro-acetate esters and related compounds are valuable intermediates. They provide the chemical tools necessary for the specialized modifications and linking strategies that underpin modern peptide synthesis. nih.gov

Advanced Materials and Polymer Science (for related cyanoacrylate derivatives)

The ester functionality present in this compound is a key feature it shares with monomers used in advanced materials and polymer science, most notably the family of ethyl cyanoacrylates. afinitica.com Ethyl 2-cyanoacrylate is the primary monomer in "super glues" and other instant adhesives. pcbiochemres.comnih.gov These adhesives function through rapid anionic polymerization of the cyanoacrylate monomer, a reaction often initiated by trace amounts of moisture on a surface, to form long, strong polymer chains. pcbiochemres.comindexcopernicus.com

The field of polycyanoacrylates extends far beyond simple adhesives. These polymers are recognized for being biodegradable and biocompatible, which has led to significant interest in their use for medical applications. researchgate.netresearchgate.net By changing the alkyl group of the ester (e.g., from methyl and ethyl to butyl or octyl), the properties of the resulting polymer can be fine-tuned. afinitica.com Longer-chain derivatives, for example, are less irritating to tissues and are preferred for use as surgical adhesives for wound closure. afinitica.comnih.gov

Moreover, nanoparticles formulated from poly(alkyl cyanoacrylate) (PACA) polymers have emerged as promising carriers for drug delivery systems. scispace.comnih.gov These biodegradable nanoparticles can encapsulate therapeutic agents, offering new possibilities for targeted cancer therapy and other medical treatments. Beyond biomedical uses, cyanoacrylate-based polymers are being explored for applications in electronics, as photoresists, coatings for printing plates, and as optical waveguides. afinitica.com

Although this compound is not itself a cyanoacrylate, its structure as a functionalized ethyl ester illustrates the principles of how small molecule monomers can be designed for polymerization. The specific 4-chloro-3-fluorophenoxy group could potentially impart unique properties, such as increased thermal stability, altered refractive index, or enhanced hydrophobicity, to a polymer chain. This makes it and related phenoxyacetate structures interesting candidates for investigation in the synthesis of new specialty polymers and advanced materials.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| (4-chloro-2-methylphenoxy)acetic acid (MCPA) |

| Diclofop |

| Flufenpyr-ethyl |

| Ethyl chloroacetate |

| 2-chlorotrityl chloride |

Future Directions and Emerging Research Avenues for Ethyl 2 4 Chloro 3 Fluorophenoxy Acetate in Chemical Biology and Material Science

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of Ethyl 2-(4-chloro-3-fluorophenoxy)acetate and its derivatives will likely be guided by the principles of green chemistry, which prioritize safety, efficiency, and environmental benignity. nih.govwjpmr.com Traditional synthetic routes for phenoxyacetates often involve the use of hazardous solvents and reagents, generating significant waste. patsnap.comgoogle.com Emerging research is focused on developing cleaner and more sustainable alternatives.

One promising avenue is the adoption of greener solvent systems. Ethyl acetate (B1210297), for instance, is considered an environmentally friendly solvent and could be explored as a medium for the synthesis of poly(2-ethyl-2-oxazoline), a polymer with biomedical applications. iolcp.comrsc.org The application of such green solvents in the synthesis of small molecules like this compound could significantly reduce the environmental footprint of the manufacturing process.